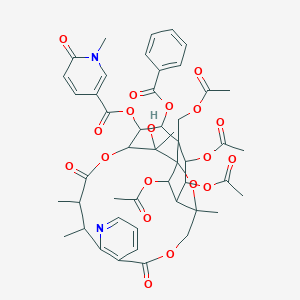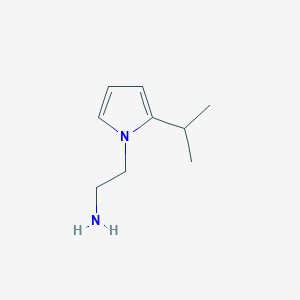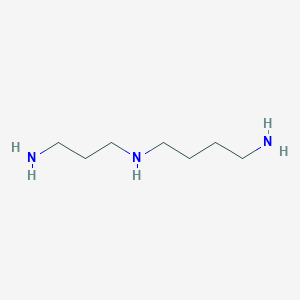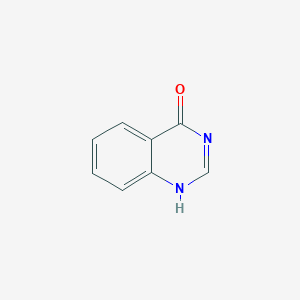
Methyl 6-amino-5-bromopicolinate
Übersicht
Beschreibung
Methyl 6-amino-5-bromopicolinate (M5BP) is an organic compound that has been widely studied in the scientific research community due to its unique properties. It is a brominated derivative of picolinic acid, a naturally occurring compound found in plants and animals. M5BP has a wide range of applications, from being used as a catalyst in the synthesis of other compounds to being used as a biochemical probe for studying cellular processes. In
Wissenschaftliche Forschungsanwendungen
Heterocyclic Amines and Cancer Research
Epidemiologic and experimental evidence suggests that dietary factors, including heterocyclic amines formed in cooked meats, could influence the incidence of cancer, particularly mammary gland cancer. This research underlines the significance of understanding chemical compounds and their formation during cooking and their potential health impacts (Snyderwine, 1994).
Antimalarial Agents and Metabolism
Studies on the metabolism of 8-aminoquinoline antimalarial agents highlight the importance of understanding the metabolic pathways and toxicology of chemical compounds, including the formation of metabolites that may have implications for erythrocyte health (Strother et al., 1981).
Neuroprotective Strategies in Stroke
Research into neuroprotective strategies for cerebrovascular stroke explores the complex signaling cascades and the potential of various compounds to mitigate secondary cerebral injury. This highlights the broad spectrum of chemical compound applications in medical research (Karsy et al., 2017).
Analytical Methods in Antioxidant Activity
The study of antioxidants requires comprehensive analytical methods to determine activity levels. Understanding the chemical properties and activity of compounds, including those related to "Methyl 6-amino-5-bromopicolinate," is crucial in fields ranging from food engineering to pharmacy (Munteanu & Apetrei, 2021).
Bromination and Chemical Reactivity
Research into the regioselectivity of bromination in unsymmetrical dimethylpyridines addresses the chemical reactivity and properties of compounds, offering insights into how functional groups influence chemical reactions, a concept that could apply to studying "this compound" (Thapa et al., 2014).
Safety and Hazards
“Methyl 6-amino-5-bromopicolinate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
methyl 6-amino-5-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUCMNQHZFOMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443774 | |
| Record name | Methyl 6-amino-5-bromopicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178876-82-9 | |
| Record name | Methyl 6-amino-5-bromopicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)



![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)


![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)




![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143050.png)